molecular formula C11H7F3O2 B13038523 6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one

6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B13038523
M. Wt: 228.17 g/mol
InChI Key: MOQTVXGHQQNVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones, which are known for their diverse biological activities. The presence of a trifluoromethyl group in the structure enhances its chemical stability and biological activity, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of radical initiators.

Industrial Production Methods

Industrial production of 6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one may involve scalable synthetic routes such as the Suzuki–Miyaura coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. This method can be adapted for large-scale production by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromenone structure to dihydrochromenones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydrochromenones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to increased binding affinity and specificity. This interaction can modulate various biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one is unique due to its chromenone structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and activity, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H7F3O2

Molecular Weight

228.17 g/mol

IUPAC Name

6-methyl-3-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C11H7F3O2/c1-6-2-3-9-7(4-6)5-8(10(15)16-9)11(12,13)14/h2-5H,1H3

InChI Key

MOQTVXGHQQNVKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.